3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile
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Overview
Description
3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile is a chemical compound with the molecular formula C12H17N3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzonitrile group attached to a dimethylaminoethylamino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile typically involves the reaction of 3-cyanobenzyl chloride with 2-(dimethylamino)ethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an amine derivative.
Substitution: The major product depends on the nucleophile used in the reaction.
Scientific Research Applications
3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-({[2-(Dimethylamino)ethyl]amino}methyl)benzamide
- 3-({[2-(Dimethylamino)ethyl]amino}methyl)benzoic acid
- 3-({[2-(Dimethylamino)ethyl]amino}methyl)benzyl alcohol
Uniqueness
3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile is unique due to its specific chemical structure, which imparts distinct reactivity and binding properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H17N3 |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
3-[[2-(dimethylamino)ethylamino]methyl]benzonitrile |
InChI |
InChI=1S/C12H17N3/c1-15(2)7-6-14-10-12-5-3-4-11(8-12)9-13/h3-5,8,14H,6-7,10H2,1-2H3 |
InChI Key |
VWZGCQDSOZNZQE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNCC1=CC(=CC=C1)C#N |
Origin of Product |
United States |
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